

# Technical Profile: 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol

CAS No.: 251352-64-4

Cat. No.: B1610029

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## Executive Summary

**1-(2-Chlorophenyl)-2,2,2-trifluoroethanol** is a high-value chiral building block in medicinal chemistry, distinguished by its unique electronic and steric profile. With a molecular weight of 210.58 g/mol, it serves as a critical pharmacophore scaffold, leveraging the bioisosteric properties of the trifluoromethyl (

) group to modulate metabolic stability and lipophilicity.

This guide analyzes the physicochemical characteristics, asymmetric synthesis protocols, and strategic applications of this molecule in drug discovery.

## Part 1: Physicochemical Profile[1][2][3]

The introduction of the electron-withdrawing trifluoromethyl group adjacent to the hydroxyl moiety significantly alters the acidity and hydrogen-bonding capability compared to non-fluorinated analogs.

## Key Data Summary

Property	Value / Description
Molecular Weight	210.58 g/mol
Molecular Formula	
Physical State	Colorless liquid or low-melting solid (enantiomer dependent)
Boiling Point	~90–95 °C at 15 mmHg (Estimated based on isomers)
Acidity (pKa)	~11.5–12.0 (More acidic than ethanol due to induction)
Lipophilicity (cLogP)	~2.8 (High lipophilicity driven by Cl and )
H-Bond Donor	Strong (Polarized O-H bond)

## Structural Insight: The Ortho-Effect

The presence of the chlorine atom at the ortho (2-position) of the phenyl ring introduces significant steric strain. Unlike the para-isomer, the ortho-chloro substituent forces the phenyl ring to twist out of coplanarity with the ethanol backbone. This conformational lock is vital in drug design for restricting rotatable bonds and pre-organizing the molecule for receptor binding.

## Part 2: Asymmetric Synthesis Protocol

The synthesis of **1-(2-chlorophenyl)-2,2,2-trifluoroethanol** is most efficiently achieved via Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone: 1-(2-chlorophenyl)-2,2,2-trifluoroethanone.

### Why ATH? (Causality & Expertise)

Standard reduction (e.g.,

) yields a racemate, necessitating wasteful chiral resolution. Direct asymmetric hydrogenation (

gas) often requires high pressure and expensive Rh/Pd catalysts. ATH using Ruthenium(II) catalysts is preferred because:

- Chemo-selectivity: It reduces the ketone without dehalogenating the aryl chloride (a common risk with Pd/H<sub>2</sub>).
- Steric Tolerance: The ortho-chloro group is bulky; specific diamine ligands on Ru can accommodate this bulk while inducing high enantioselectivity.

## Validated Protocol: Ru-Catalyzed Transfer Hydrogenation

Note: This protocol assumes the target is the (S)-enantiomer. Reversing the catalyst chirality yields the (R)-enantiomer.

Reagents:

- Substrate: 1-(2-chlorophenyl)-2,2,2-trifluoroethanone (1.0 eq)
- Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)
- Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)
- Solvent: Dichloromethane (DCM) or neat conditions.

Step-by-Step Workflow:

- Catalyst Activation: In a flame-dried flask, dissolve the Ru-catalyst in the solvent.
- Addition: Add the ketone substrate under inert atmosphere ( ).
- Initiation: Slowly add the mixture. The reaction is exothermic; maintain temperature at 25–30°C.
- Monitoring: Monitor via TLC or GC. The electron-deficient nature of the trifluoromethyl ketone typically accelerates the reaction rate compared to acetophenone.

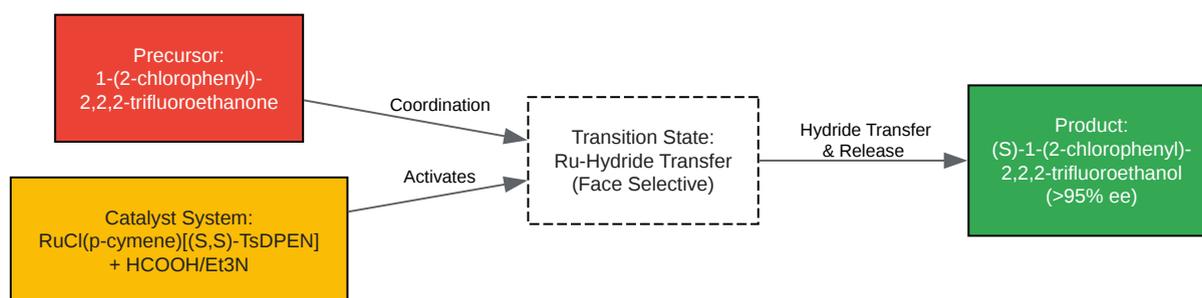
- Quench & Workup: Once conversion >98%, dilute with water, extract with DCM, and wash with saturated

(to remove residual formic acid).

- Purification: Silica gel chromatography (Hexanes/EtOAc).

## Visualization: Synthesis Pathway

The following diagram illustrates the catalytic cycle and the stereochemical outcome.



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Caption: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) pathway ensuring high enantioselectivity despite steric hindrance at the ortho-position.

## Part 3: Medicinal Chemistry Applications[1][2][3][4] Bioisosterism and Metabolic Stability

The

group is not merely a "fat" methyl group. It serves two critical functions:

- **Metabolic Blocking:** The C-F bond strength (approx. 116 kcal/mol) renders the adjacent positions resistant to cytochrome P450 oxidation.
- **Electronic Modulation:** The strong electron-withdrawing nature (

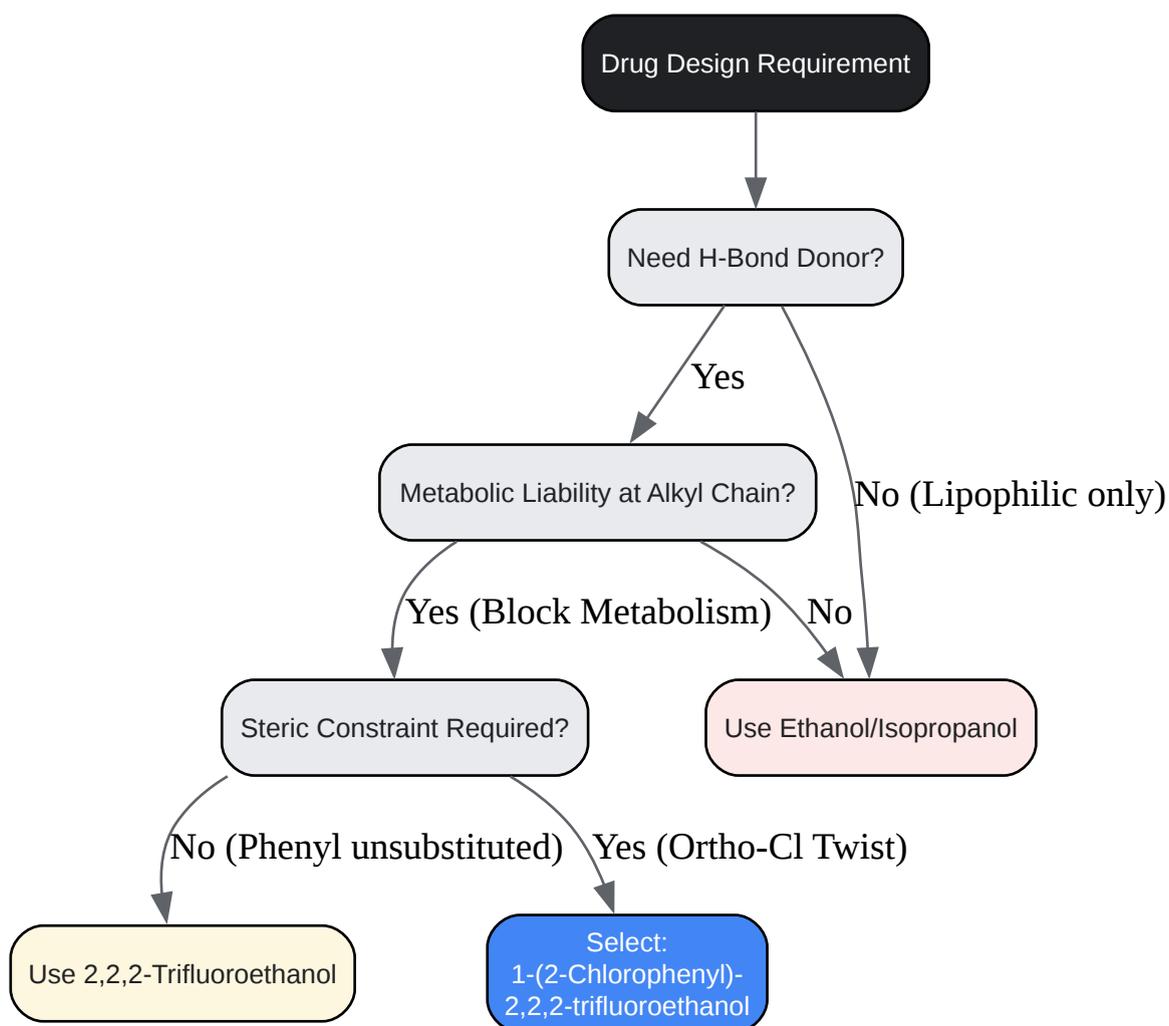
) lowers the pKa of the alcohol (from ~16 to ~12). This makes the hydroxyl proton a superior Hydrogen Bond Donor (HBD), potentially strengthening interactions with receptor backbones (e.g., serine proteases or kinase hinge regions).

## Chiral Solvating Agents (CSA)

Due to its chirality and the acidic nature of the hydroxyl proton, **1-(2-chlorophenyl)-2,2,2-trifluoroethanol** is frequently used as a NMR Chiral Solvating Agent. It forms diastereomeric complexes with basic racemates (amines, sulfoxides), splitting their NMR signals and allowing for enantiomeric excess (ee) determination without derivatization.

## Visualization: Strategic Selection Logic

When should a medicinal chemist select this specific scaffold?



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Caption: Decision tree for selecting the chlorophenyl-trifluoroethanol scaffold based on metabolic and steric requirements.

## Part 4: Safety & Handling

While valuable, this compound presents specific hazards common to fluorinated aromatics.

- **Toxicity:** Like many trifluoroethanol derivatives, it should be treated as potentially toxic by inhalation and ingestion.[1] The metabolic byproduct could be trifluoroacetaldehyde (reactive aldehyde).
- **Skin/Eye:** The increased acidity of the alcohol makes it a severe eye irritant.
- **Incompatibility:** Avoid strong oxidizing agents and alkali metals.
- **Storage:** Store in a cool, dry place under inert gas. The ortho-chloro substituent provides some stability against racemization, but acidic conditions should be avoided to maintain optical purity.

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- To cite this document: BenchChem. [Technical Profile: 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1610029#1-2-chlorophenyl-2-2-2-trifluoroethanol-molecular-weight>]

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